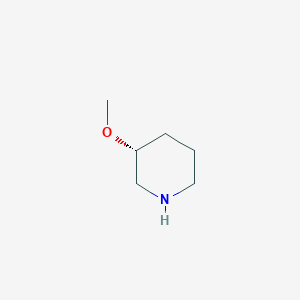

(R)-3-Methoxypiperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-methoxypiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-8-6-3-2-4-7-5-6/h6-7H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWRHHSVHWCISU-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428354 | |

| Record name | (3R)-3-methoxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651341-54-7 | |

| Record name | (3R)-3-methoxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Privileged Piperidine Scaffold and the Significance of Chirality

An In-Depth Technical Guide to (R)-3-Methoxypiperidine: A Cornerstone for Modern Drug Discovery

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in a wide array of clinically successful pharmaceuticals.[1][2] This six-membered nitrogen-containing heterocycle offers a unique combination of properties: its saturated, flexible chair-like conformation allows for precise three-dimensional positioning of substituents, while its basic nitrogen atom provides a key site for molecular interactions and modulation of physicochemical properties like solubility.[2] These attributes have made the piperidine motif a critical component in drugs targeting central nervous system (CNS) disorders, cancers, and infectious diseases.[2]

Within this important class of compounds, chiral-substituted piperidines have garnered immense interest. The introduction of a defined stereocenter can profoundly influence a molecule's biological activity by enhancing binding affinity and selectivity for its target, improving pharmacokinetic properties, and reducing off-target effects or toxicity.[3][4] this compound is an exemplar of such a chiral building block. Its rigid piperidine core, combined with the specific (R)-configuration at the C3 position and the presence of a methoxy group, makes it an invaluable intermediate for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs).

This guide provides a comprehensive technical overview of this compound, detailing its chemical and structural properties, spectroscopic signature, a validated synthetic pathway, and its critical role in the development of next-generation therapeutics.

Physicochemical and Structural Properties

This compound is a chiral organic compound valued for its specific stereochemistry. Its core properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | (3R)-3-methoxypiperidine | |

| CAS Number | 651341-54-7 | |

| Molecular Formula | C₆H₁₃NO | [5] |

| Molecular Weight | 115.17 g/mol | [5][6] |

| Appearance | Colorless liquid (typical) | [6] |

| Boiling Point | ~149.9 °C at 760 mmHg (racemate) | [6] |

| Density | ~0.93 g/cm³ (racemate) | [6] |

| Solubility | Soluble in water and organic solvents | [6] |

| pKa | 9.35 ± 0.10 (Predicted) | [6] |

Structural Analysis and Stereochemistry

The structure of this compound consists of a saturated piperidine ring with a methoxy (-OCH₃) group attached to the carbon at position 3.

-

Ring Conformation: Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain. The nitrogen atom can invert its configuration, and the ring can undergo a chair-flip. In the most stable conformation, substituents typically favor the equatorial position to reduce 1,3-diaxial interactions. For 3-substituted piperidines, an equilibrium exists between two chair conformers, with the methoxy group occupying either an axial or equatorial position. The equatorial conformation is generally favored.

-

Chirality: The carbon atom at the C3 position is a stereocenter, giving rise to two enantiomers: (R) and (S). In this compound, the substituents around this chiral center are arranged in a specific three-dimensional orientation as defined by the Cahn-Ingold-Prelog priority rules. This defined stereochemistry is paramount, as biological systems (e.g., enzymes and receptors) are chiral, and selective interaction with one enantiomer is often responsible for the desired therapeutic effect.[3]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While a definitive spectrum for this specific compound is not publicly available, the expected spectral data can be reliably predicted based on its structure and data from closely related analogs like (R)-1-Boc-3-hydroxypiperidine.[7]

Expected ¹H and ¹³C NMR Data

| ¹H NMR (Proton) | Expected Chemical Shift (δ, ppm) | Description |

| -OCH₃ | 3.3 - 3.4 | Singlet, 3H (Methoxy protons) |

| H-3 | 3.1 - 3.3 | Multiplet, 1H (Proton at the chiral center) |

| H-2, H-6 (axial & eq) | 2.5 - 3.1 | Multiplets, 4H (Protons adjacent to Nitrogen) |

| H-4, H-5 (axial & eq) | 1.4 - 2.0 | Multiplets, 4H (Remaining ring protons) |

| N-H | 1.5 - 2.5 | Broad singlet, 1H (Amine proton, exchangeable) |

| ¹³C NMR (Carbon) | Expected Chemical Shift (δ, ppm) | Description |

| C-3 | 75 - 78 | Carbon bearing the methoxy group |

| -OCH₃ | 55 - 57 | Methoxy carbon |

| C-2 | 52 - 55 | Carbon adjacent to N |

| C-6 | 46 - 49 | Carbon adjacent to N |

| C-4 | 30 - 33 | Ring carbon |

| C-5 | 20 - 23 | Ring carbon |

Causality Note: The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. The carbon C-3, directly attached to the oxygen of the methoxy group, is the most downfield-shifted carbon in the ring. The protons on carbons adjacent to the nitrogen (C-2 and C-6) are shifted downfield relative to other methylene protons.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands:

-

N-H Stretch: A moderate, broad peak around 3300-3500 cm⁻¹.

-

C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (sp³ C-H).

-

C-O Stretch: A strong peak in the 1070-1150 cm⁻¹ region, characteristic of an ether linkage.

Enantioselective Synthesis Protocol

Achieving high enantiomeric purity is the primary challenge in synthesizing this compound. Direct synthesis from achiral precursors typically yields a racemic mixture, which is difficult and inefficient to resolve. A more robust and field-proven strategy involves a two-step sequence starting from a commercially available chiral precursor, (R)-1-Boc-3-hydroxypiperidine (CAS 143900-43-0).[8] This approach ensures the desired stereochemistry is preserved throughout the synthesis.

The causality behind this two-step process is clear:

-

Protection: The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. This is critical because the free amine is basic and nucleophilic, which would interfere with the subsequent methylation step by reacting with the methylating agent.

-

Modification & Deprotection: The hydroxyl group of the protected intermediate is then converted to the target methoxy ether. Finally, the Boc protecting group is removed under acidic conditions to yield the final product.

Experimental Workflow: Synthesis of this compound

Caption: Two-step synthesis of this compound from a chiral precursor.

Step-by-Step Methodology

Step 1: Synthesis of (R)-1-Boc-3-methoxypiperidine

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (R)-1-Boc-3-hydroxypiperidine (1.0 eq). Dissolve it in anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Self-Validation: Hydrogen gas evolution will be observed; ensure the system is properly vented.

-

Stirring: Allow the resulting slurry to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide.

-

Methylation: Add methyl iodide (CH₃I, 1.5 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours). Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield (R)-1-Boc-3-methoxypiperidine as a clear oil.

Step 2: Synthesis of this compound (Boc Deprotection)

-

Reaction Setup: Dissolve the purified (R)-1-Boc-3-methoxypiperidine (1.0 eq) from Step 1 in dichloromethane (DCM, ~0.3 M).

-

Acidolysis: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the solution at room temperature. Self-Validation: Gas (isobutylene) evolution may be observed.

-

Stirring: Stir the reaction at room temperature for 2-4 hours. Self-Validation: Monitor by TLC until the protected intermediate is fully consumed.

-

Solvent Removal: Concentrate the reaction mixture in vacuo to remove the DCM and excess TFA.

-

Neutralization & Extraction: Dissolve the residue in water and cool to 0 °C. Adjust the pH to >10 by the slow addition of aqueous sodium hydroxide (e.g., 2 M NaOH). Extract the aqueous layer with DCM (3x).

-

Final Isolation: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to afford the final product, this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a high-value chiral intermediate. Its defined stereochemistry is crucial for achieving selective interactions with biological targets.[3]

Key Intermediate for Janus Kinase (JAK) Inhibitors

A primary application of this scaffold is in the synthesis of Janus Kinase (JAK) inhibitors .[9] The JAK-STAT signaling pathway is a critical regulator of the immune system, and its dysregulation is implicated in numerous autoimmune diseases (like rheumatoid arthritis) and certain cancers.[10][11] Small molecule inhibitors that target specific JAK isoforms (JAK1, JAK2, JAK3, TYK2) have emerged as a major therapeutic class.[12][13]

The this compound moiety is incorporated into JAK inhibitor candidates to:

-

Occupy Specific Pockets: The piperidine ring and its substituents can fit into specific hydrophobic or hydrophilic pockets of the kinase active site.

-

Control Conformation: The rigid, chiral structure helps lock the overall molecule into the bioactive conformation required for potent inhibition.

-

Improve Pharmacokinetics: The piperidine scaffold generally imparts favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, enhancing druggability.[2]

Safety and Handling

This compound requires careful handling in a laboratory setting. Based on aggregated GHS data for the racemate, the following hazards are identified:

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid breathing vapors or mist. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials. The compound is noted as being potentially air-sensitive.[6]

-

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated, enabling tool for the modern medicinal chemist. Its value is derived from the convergence of a privileged heterocyclic scaffold with the precision of stereochemical control. By providing a rigid, three-dimensional framework with desirable physicochemical properties, it allows researchers to construct complex molecules capable of highly specific and potent interactions with challenging biological targets, most notably the Janus kinase family. The robust synthetic pathways available for its preparation further solidify its role as a key building block in the ongoing quest to develop safer and more effective medicines for a range of human diseases.

References

- 1. nbinno.com [nbinno.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 5. 3-Methoxypiperidine | C6H13NO | CID 4341744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. nbinno.com [nbinno.com]

- 9. dermnetnz.org [dermnetnz.org]

- 10. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

Introduction: The Significance of (R)-3-Methoxypiperidine in Modern Chemistry

An In-Depth Technical Guide to (R)-3-Methoxypiperidine

This compound is a chiral heterocyclic compound of significant interest within the pharmaceutical and chemical research sectors. As a substituted piperidine, it belongs to a class of compounds that are ubiquitous in natural products and synthetic drugs. The true value of this molecule lies in its specific stereochemistry; the (R)-configuration at the C3 position provides a defined three-dimensional architecture. This makes it a crucial chiral building block, or intermediate, for the synthesis of complex, enantiomerically pure bioactive compounds.[1][2] Its application is particularly prominent in the development of drugs targeting the central nervous system, where precise molecular geometry is paramount for selective interaction with biological targets like enzymes and receptors.[1][3] This guide offers a comprehensive overview of its chemical identity, synthesis, applications, and handling for professionals in research and development.

Core Chemical Identity and Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. This compound is identified by a unique CAS number and several synonyms used across chemical databases and suppliers.

| Identifier | Value | Source |

| CAS Number | 651341-54-7 | [4][5] |

| Molecular Formula | C₆H₁₃NO | [4][5] |

| Molecular Weight | 115.17 g/mol | [4][6] |

| Synonyms | (R)-3-Methoxy-piperidine; (3R)-3-methoxypiperidine; Piperidine, 3-methoxy-, (3R)- | [5] |

| SMILES | CO[C@H]1CCCNC1 | [4] |

| InChI Key | MRWRHHSVHWCISU-ZCFIWIBFSA-N | [5] |

Its physical properties dictate its handling, storage, and reaction conditions. As an air-sensitive and potentially flammable liquid, appropriate precautions are necessary.

| Property | Value | Source |

| Appearance | Colorless Liquid | [5][7] |

| Boiling Point | 149.9 °C @ 760 mmHg (racemic) | [8] |

| Density | 0.93 g/cm³ | [8] |

| Flash Point | 49.7 °C | [8] |

| pKa | 9.35 ± 0.10 (Predicted) | [7][8] |

| Storage Conditions | 2-8°C, sealed in dry, keep in dark place | [4][8] |

Stereoselective Synthesis: A Mechanistic Approach

The synthesis of enantiomerically pure this compound is critical to its utility. Simply reacting piperidine with methanol would yield a racemic mixture, which is less valuable for developing stereospecific drugs.[7] A superior and more controlled strategy involves starting with a chiral precursor. The most common approach is the Williamson ether synthesis, beginning with the commercially available and enantiopure (R)-3-hydroxypiperidine.

Causality Behind the Experimental Design:

-

N-Protection: The secondary amine in the piperidine ring is nucleophilic and basic, and would interfere with the subsequent etherification step. It can be deprotonated by the strong base or react with the methylating agent. Therefore, it must first be "protected" by converting it into a less reactive functional group. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under basic conditions and its straightforward removal under acidic conditions.

-

Alkoxide Formation: The hydroxyl group at C3 is not nucleophilic enough to readily react with a methylating agent. A strong base, such as sodium hydride (NaH), is required to deprotonate the alcohol, forming a highly reactive alkoxide intermediate.

-

Methylation (Sₙ2 Reaction): The resulting alkoxide acts as a potent nucleophile, attacking a methylating agent like methyl iodide (CH₃I) in a classic Sₙ2 reaction to form the desired methoxy ether.

-

Deprotection: Finally, the Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the final product.

Experimental Protocol: Synthesis via Williamson Etherification

Step 1: N-Boc Protection of (R)-3-hydroxypiperidine

-

Dissolve (R)-3-hydroxypiperidine in a suitable solvent (e.g., dichloromethane).

-

Add a base (e.g., triethylamine) to scavenge the acid byproduct.

-

Slowly add Di-tert-butyl dicarbonate (Boc)₂O at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with aqueous solutions to remove impurities, then dry and concentrate to yield N-Boc-(R)-3-hydroxypiperidine.

Step 2: O-Methylation

-

Dissolve the N-Boc-(R)-3-hydroxypiperidine in an anhydrous aprotic solvent (e.g., THF).

-

Cool the solution to 0°C and carefully add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise.

-

Stir the mixture for 30-60 minutes to allow for complete deprotonation.

-

Add methyl iodide (CH₃I) dropwise.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction carefully with water, and extract the product into an organic solvent.

-

Purify the crude product via column chromatography to obtain N-Boc-(R)-3-methoxypiperidine.

Step 3: N-Boc Deprotection

-

Dissolve the purified N-Boc-(R)-3-methoxypiperidine in a solvent like dichloromethane.

-

Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir at room temperature for 1-2 hours until the reaction is complete.

-

Concentrate the mixture under reduced pressure.

-

Neutralize with a base (e.g., aq. NaOH) and extract the final product, this compound, into an organic solvent. Or, if the hydrochloride salt is desired, triturate with ether to precipitate the salt.

Synthesis Workflow Diagram

Caption: Synthetic route to this compound.

Applications in Drug Discovery and Development

The primary application of this compound is as a high-value intermediate in the synthesis of pharmaceuticals.[3] Its rigid, chiral structure is incorporated into larger molecules to confer specific biological activities and improve pharmacological properties.

-

Central Nervous System (CNS) Agents: The piperidine scaffold is a common feature in drugs that act on the CNS. The specific stereochemistry of this compound is crucial for creating enantiomerically pure drugs for neurological and psychiatric disorders, such as antidepressants and antipsychotics.[2][3] This stereochemical purity helps to maximize efficacy and minimize off-target side effects.[3]

-

Kinase Inhibitors: Derivatives of this compound are vital intermediates for synthesizing kinase inhibitors, particularly those targeting Janus kinase (JAK).[1] JAK inhibitors are a class of drugs used to treat inflammatory and autoimmune diseases. The defined stereochemistry is essential for achieving selective and effective binding to the kinase's active site.[1]

-

Research and Novel Therapeutics: Beyond established drug classes, it is used in organic synthesis to construct novel and complex molecules for exploratory research.[2] Scientists utilize it to study receptor-ligand interactions and investigate drug metabolism, helping to design the next generation of therapeutic agents.[2]

Logical Flow in Drug Development

Caption: Role of this compound in drug development.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. It is classified as an irritant and is harmful if swallowed.[6][7] It may also cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.[7]

-

Storage: The compound is air-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[7][8] It should be kept in a cool, dry, and dark place, with recommended temperatures between 2-8°C.[4][8]

-

Fire Safety: As a flammable liquid, it must be kept away from open flames, sparks, and other sources of ignition.[7]

References

- 1. 3-Methoxypiperidine | 4045-29-8 | Benchchem [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound hydrochloride [myskinrecipes.com]

- 4. 651341-54-7|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 3-Methoxypiperidine | C6H13NO | CID 4341744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. lookchem.com [lookchem.com]

An In-depth Technical Guide to the Discovery and History of Substituted Piperidines

Introduction: The Piperidine Scaffold - A Privileged Structure in Drug Discovery

The piperidine ring, a simple six-membered saturated heterocycle containing a nitrogen atom, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in both natural products and synthetic pharmaceuticals is a testament to its remarkable utility in the design of therapeutic agents. The conformational flexibility of the piperidine scaffold, primarily adopting a chair conformation, allows for the precise spatial orientation of substituents, a critical feature for optimizing interactions with biological targets.[1] This, coupled with its favorable physicochemical properties that often impart improved metabolic stability and bioavailability, has cemented its status as a "privileged scaffold" in drug discovery.[2] This guide embarks on a comprehensive exploration of the substituted piperidine, tracing its journey from its initial discovery in pungent natural products to its current-day status as a key component in a multitude of modern medicines. We will delve into the historical evolution of its synthesis, from classical reduction methods to sophisticated stereoselective strategies, and examine pivotal case studies that highlight the indispensable role of the substituted piperidine in the pharmacophore of numerous blockbuster drugs. For the researcher, scientist, and drug development professional, this guide aims to provide not only a historical perspective but also a deep technical understanding of the causality behind experimental choices and the logic that has driven the enduring legacy of this versatile heterocycle.

Part 1: The Dawn of Piperidine Chemistry - Discovery and Early Synthetic Endeavors

The story of the substituted piperidine begins not in the laboratory, but in the natural world, where it resides within a diverse array of biologically active alkaloids. The elucidation of the structures of these natural products in the 19th century provided the initial impetus for the exploration of piperidine chemistry.

The Natural Origins: Piperidine Alkaloids in the 19th Century

The history of piperidine is inextricably linked to the chemistry of natural products. In 1850, the Scottish chemist Thomas Anderson first reported the isolation of a new organic base from the reaction of piperine, the compound responsible for the pungency of black pepper (Piper nigrum), with nitric acid.[1] Two years later, the French chemist Auguste Cahours independently isolated the same compound and named it "piperidine," a nod to its peppery origins.[1] This discovery marked the formal entry of the piperidine heterocycle into the lexicon of organic chemistry.

The piperidine structural motif was subsequently identified in a host of other natural alkaloids, many with potent physiological effects. A notable example is coniine, the toxic principle of poison hemlock (Conium maculatum), infamous for its use in the execution of Socrates.[1] The structural elucidation and, ultimately, the total synthesis of these natural products in the late 19th and early 20th centuries were seminal achievements that spurred the development of synthetic methodologies for constructing the piperidine ring.

Foundational Synthetic Methods: The Era of Reduction and Classical Reactions

The initial forays into the synthesis of substituted piperidines were dominated by classical reactions that, while lacking the subtlety of modern methods, laid the essential groundwork for the field.

The most direct and widely employed method for the synthesis of the piperidine ring in the early 20th century was the catalytic hydrogenation of the corresponding pyridine. This approach remains a cornerstone of both laboratory and industrial-scale synthesis today.[1] The pioneering work of chemists like Sabatier and Senderens in the early 1900s on the use of finely divided metals, such as nickel, as catalysts for the hydrogenation of organic compounds was instrumental. The development of more effective and versatile catalysts, including platinum oxide (Adams' catalyst) and Raney nickel, further expanded the scope and utility of this transformation.

The catalytic hydrogenation of pyridines is a robust and often high-yielding method for accessing the saturated piperidine core. The reaction proceeds via the addition of hydrogen across the double bonds of the aromatic pyridine ring, typically under elevated pressures of hydrogen gas and in the presence of a heterogeneous catalyst. While effective for producing the piperidine scaffold, controlling the stereochemistry of substitution on the ring was a significant challenge with these early methods.

A Classic Experimental Protocol: Heterogeneous Catalytic Hydrogenation of a Substituted Pyridine

This protocol provides a generalized procedure for the catalytic hydrogenation of a substituted pyridine to the corresponding piperidine using palladium on carbon (Pd/C) as the catalyst.

Materials:

-

Substituted pyridine

-

Palladium on carbon (10 wt. % Pd)

-

Ethanol (or other suitable solvent)

-

Hydrogen gas

-

Parr hydrogenation apparatus (or similar high-pressure reactor)

Procedure:

-

In the reaction vessel of a Parr apparatus, dissolve the substituted pyridine in a suitable solvent such as ethanol.

-

Carefully add the 10% Pd/C catalyst to the solution. The amount of catalyst is typically 5-10 mol% relative to the substrate.

-

Seal the reaction vessel and purge it several times with an inert gas, such as nitrogen or argon, to remove any air.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating.

-

Monitor the reaction progress by observing the uptake of hydrogen gas or by analytical techniques such as TLC or GC-MS.

-

Once the reaction is complete, carefully vent the excess hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude substituted piperidine.

-

Purify the product by distillation or chromatography as needed.

Causality Behind Experimental Choices:

-

Catalyst Choice: Palladium on carbon is a widely used and effective catalyst for the hydrogenation of aromatic rings. It is generally less prone to over-reduction of other functional groups compared to more aggressive catalysts like Raney nickel.

-

Solvent: Ethanol is a common solvent for hydrogenations as it is relatively inert and can dissolve a wide range of organic compounds.

-

Pressure: The use of elevated hydrogen pressure increases the concentration of hydrogen at the catalyst surface, thereby accelerating the rate of reaction.

-

Safety: The careful purging of the reaction vessel is crucial to prevent the formation of explosive mixtures of hydrogen and air.

Part 2: The Evolution of Synthetic Strategies - Precision and Diversity in Piperidine Construction

As the field of organic synthesis matured, the demand for more complex and stereochemically defined substituted piperidines grew, driven largely by the burgeoning field of medicinal chemistry. This spurred the development of a host of new synthetic methodologies that offered greater control over the three-dimensional architecture of the piperidine ring.

The Rise of Stereoselective Synthesis: Controlling Three-Dimensional Architecture

The ability to selectively synthesize a single stereoisomer of a substituted piperidine is of paramount importance in drug development, as different stereoisomers of a drug can have vastly different pharmacological activities and toxicological profiles.

One of the earliest and most intuitive approaches to the synthesis of enantiomerically pure substituted piperidines was to start with a readily available chiral molecule, a strategy known as chiral pool synthesis. Naturally occurring amino acids, such as L-lysine, which contains a pre-existing stereocenter and the requisite carbon and nitrogen atoms, have served as valuable starting materials for the synthesis of a variety of chiral piperidine alkaloids and their analogs.

The development of chiral transition metal catalysts for asymmetric hydrogenation in the latter half of the 20th century was a watershed moment for the stereoselective synthesis of substituted piperidines. The pioneering work of Noyori, Knowles, and Sharpless, for which they were awarded the Nobel Prize in Chemistry in 2001, provided chemists with powerful tools for the enantioselective reduction of prochiral olefins and ketones. Chiral rhodium and ruthenium phosphine complexes, in particular, have been successfully applied to the asymmetric hydrogenation of substituted pyridinium salts and other precursors, affording chiral piperidines with high levels of enantiomeric excess.

Modern Synthetic Methodologies: Expanding the Chemical Space

The late 20th and early 21st centuries have witnessed a veritable explosion in the development of new and innovative methods for the synthesis of substituted piperidines, providing access to an unprecedented level of structural diversity.

The aza-Diels-Alder reaction, a variation of the venerable Diels-Alder reaction, has emerged as a powerful and convergent strategy for the construction of the piperidine ring. In this reaction, an imine acts as the dienophile, reacting with a diene to form a tetrahydropyridine, which can then be readily reduced to the corresponding piperidine. The development of catalytic and asymmetric versions of the aza-Diels-Alder reaction has greatly enhanced its utility, allowing for the synthesis of highly functionalized and enantiomerically enriched piperidines.

A Representative Experimental Protocol: Catalytic Asymmetric Aza-Diels-Alder Reaction

This protocol outlines a general procedure for the enantioselective synthesis of a substituted piperidine derivative via a catalytic asymmetric aza-Diels-Alder reaction.

Materials:

-

Aldehyde

-

Amine

-

Diene (e.g., Danishefsky's diene)

-

Chiral Lewis acid catalyst (e.g., a chiral copper-bis(oxazoline) complex)

-

Anhydrous solvent (e.g., dichloromethane)

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

To a flame-dried reaction flask under an inert atmosphere, add the chiral Lewis acid catalyst.

-

Dissolve the catalyst in the anhydrous solvent.

-

Add the aldehyde to the catalyst solution and stir for a short period to allow for coordination.

-

Add the amine to the reaction mixture to form the imine in situ.

-

Cool the reaction mixture to the desired temperature (e.g., -78 °C).

-

Slowly add the diene to the reaction mixture.

-

Stir the reaction at the low temperature until completion, monitoring by TLC.

-

Quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent.

-

Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the enantiomerically enriched piperidine precursor.

Causality Behind Experimental Choices:

-

Chiral Catalyst: The use of a chiral Lewis acid catalyst is essential to induce enantioselectivity in the cycloaddition reaction. The catalyst coordinates to the in situ-formed imine, creating a chiral environment that directs the approach of the diene.

-

Inert Atmosphere and Anhydrous Conditions: Lewis acid catalysts are often sensitive to moisture, which can lead to their decomposition and a loss of catalytic activity. Therefore, the reaction must be carried out under anhydrous conditions and an inert atmosphere.

-

Low Temperature: Conducting the reaction at low temperatures often enhances the enantioselectivity by minimizing competing non-selective background reactions.

The development of well-defined and highly active ruthenium-based catalysts for olefin metathesis by Grubbs and Schrock, another Nobel Prize-winning achievement, has had a profound impact on the synthesis of cyclic compounds, including substituted piperidines. Ring-closing metathesis (RCM) of a suitably functionalized amino-diene precursor provides a direct and efficient route to unsaturated piperidines, which can be further elaborated as desired. The tolerance of these catalysts to a wide range of functional groups has made RCM a particularly attractive strategy for the synthesis of complex piperidine-containing natural products and pharmaceuticals.

Multicomponent reactions (MCRs), in which three or more reactants are combined in a single reaction vessel to form a product that contains portions of all the starting materials, offer a highly efficient and atom-economical approach to the synthesis of complex molecules.[3] Several MCRs have been developed for the synthesis of highly substituted piperidines, often in a single step and from simple, readily available starting materials. These reactions are particularly well-suited for the generation of libraries of diverse piperidine derivatives for high-throughput screening in drug discovery programs.

A One-Pot Multicomponent Synthesis of a Highly Substituted Piperidine

This protocol describes a representative one-pot, three-component reaction for the synthesis of a polysubstituted piperidine derivative.

Materials:

-

Aromatic aldehyde

-

Aniline

-

β-ketoester

-

Catalyst (e.g., ceric ammonium nitrate)

-

Solvent (e.g., ethanol)

Procedure:

-

In a round-bottom flask, combine the aromatic aldehyde, aniline, and β-ketoester in the solvent.

-

Add a catalytic amount of ceric ammonium nitrate to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired highly substituted piperidine.

Causality Behind Experimental Choices:

-

One-Pot Procedure: This approach avoids the need for isolation and purification of intermediates, saving time and resources.

-

Catalyst: Ceric ammonium nitrate is an effective Lewis acid catalyst for this transformation, promoting the formation of the necessary intermediates.

-

Atom Economy: Multicomponent reactions are inherently atom-economical, as most of the atoms of the starting materials are incorporated into the final product.

Part 3: The Substituted Piperidine in Medicinal Chemistry - From Serendipity to Rational Design

The journey of the substituted piperidine from a laboratory curiosity to a mainstay of the pharmaceutical industry is a compelling narrative of scientific inquiry, serendipitous discovery, and, increasingly, rational drug design. The unique structural and physicochemical properties of the piperidine ring have been exploited to create a vast array of drugs targeting a wide range of diseases.

Case Study 1: The Butyrophenone Antipsychotics - A Serendipitous Discovery with Lasting Impact

The discovery of the butyrophenone class of antipsychotics, exemplified by the landmark drug haloperidol, is a classic tale of serendipity in drug discovery. In the 1950s, Paul Janssen and his team at Janssen Pharmaceutica were engaged in the synthesis of new analgesics, inspired by the structure of pethidine. This research led to the synthesis of a series of 4-arylpiperidine derivatives. While these compounds showed some analgesic activity, it was their profound and unexpected effects on the central nervous system that proved to be their most significant attribute.

Haloperidol, synthesized in 1958, was found to have potent antipsychotic effects, revolutionizing the treatment of schizophrenia and other psychotic disorders.[2][4] Subsequent structure-activity relationship (SAR) studies revealed that the 4-arylpiperidine scaffold was crucial for the antipsychotic activity of the butyrophenones. The piperidine ring serves as a rigid scaffold to correctly position the aromatic ring and the butyrophenone side chain for optimal interaction with the dopamine D2 receptor, the primary target of these drugs. The nitrogen atom of the piperidine ring is typically protonated at physiological pH, allowing for a key ionic interaction with an aspartate residue in the D2 receptor binding pocket.

Case Study 2: The Fentanyl Analgesics - Potency and Peril

The development of the fentanyl class of synthetic opioids, also pioneered by Paul Janssen in the late 1950s, further underscored the importance of the substituted piperidine scaffold in the design of potent CNS-active drugs. Fentanyl, a 4-anilidopiperidine derivative, is a powerful analgesic, estimated to be 50 to 100 times more potent than morphine.

The 4-anilidopiperidine core is the key pharmacophore responsible for the high affinity and efficacy of fentanyl and its analogs at the μ-opioid receptor. The piperidine ring constrains the conformation of the molecule, presenting the anilino and N-acyl groups in an optimal orientation for binding to the receptor. The basic nitrogen of the piperidine is again crucial for a salt bridge interaction within the receptor. While the fentanyl series of compounds has provided invaluable tools for the management of severe pain, their high potency also carries a significant risk of abuse and overdose, a stark reminder of the double-edged sword of potent drug action.

Modern Drug Discoveries - Rational Design in Action

In contrast to the serendipitous discoveries of the mid-20th century, many modern drugs containing a substituted piperidine moiety are the product of rational, structure-based drug design. By leveraging a deep understanding of the three-dimensional structure of the biological target, medicinal chemists can design piperidine-containing molecules that bind with high affinity and selectivity.

-

DPP-4 Inhibitors for Diabetes: In the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, the piperidine ring has been incorporated into several drugs as a key structural element. For instance, in sitagliptin, the piperidine ring serves as a scaffold to position the trifluoromethyl and triazolopiperazine moieties for optimal interactions with the active site of the DPP-4 enzyme.

-

CCR5 Antagonists for HIV: Maraviroc, a CCR5 antagonist used in the treatment of HIV infection, features a substituted piperidine ring. This ring system is integral to the molecule's ability to bind to the CCR5 co-receptor on the surface of human immune cells, thereby blocking the entry of the HIV virus.

-

PARP Inhibitors for Cancer: The piperidine ring is also a common feature in the structure of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. In drugs like olaparib, the piperidine moiety often serves as a linker or scaffold element, contributing to the overall shape and physicochemical properties of the molecule that are required for effective inhibition of the PARP enzyme.

The Privileged Roles of the Piperidine Scaffold in Drug-Target Interactions

The enduring success of the substituted piperidine in medicinal chemistry can be attributed to its ability to participate in a variety of favorable interactions with biological targets and to impart desirable drug-like properties.

-

A Versatile Scaffold: The piperidine ring provides a conformationally constrained, yet flexible, scaffold that allows for the precise positioning of substituents in three-dimensional space. This is critical for optimizing interactions with the often-complex topographies of protein binding sites.

-

Modulation of Physicochemical Properties: The introduction of a piperidine ring into a molecule can significantly influence its physicochemical properties, such as lipophilicity, solubility, and metabolic stability.[2] The basic nitrogen atom of the piperidine can be protonated at physiological pH, which can enhance aqueous solubility and provide a handle for ionic interactions with the target.

-

Favorable Pharmacokinetics: The piperidine scaffold is often associated with good pharmacokinetic properties, including oral bioavailability and metabolic stability.[2] The saturated nature of the ring makes it less susceptible to oxidative metabolism compared to aromatic heterocycles.

Part 4: Future Directions and Emerging Trends

The story of the substituted piperidine is far from over. The ongoing quest for new and more effective medicines continues to drive innovation in the synthesis and application of this remarkable heterocycle.

-

Biocatalysis and Chemoenzymatic Synthesis: The use of enzymes, either as isolated catalysts or in whole-cell systems, is an increasingly attractive approach for the synthesis of chiral substituted piperidines.[5][6] Biocatalytic methods can offer exquisite levels of stereoselectivity under mild, environmentally benign conditions.

-

Flow Chemistry: The application of continuous flow technology to the synthesis of piperidines is gaining traction. Flow chemistry can offer several advantages over traditional batch processing, including improved safety, scalability, and the ability to access reaction conditions that are difficult to achieve in batch.

-

Novel Therapeutic Modalities: The piperidine scaffold is finding new applications in emerging therapeutic modalities. For example, it is being incorporated into proteolysis-targeting chimeras (PROTACs), a new class of drugs that function by inducing the degradation of disease-causing proteins.

-

Computational Chemistry and Machine Learning: Advances in computational chemistry and the application of machine learning algorithms are accelerating the design of new piperidine-based drug candidates. These in silico tools can be used to predict the binding affinity of virtual compounds, prioritize synthetic targets, and guide the optimization of lead compounds.

Conclusion: The Enduring Importance of the Substituted Piperidine

From its humble origins in the pungent essence of black pepper, the substituted piperidine has journeyed to the forefront of medicinal chemistry. Its historical trajectory mirrors the evolution of organic synthesis itself, from the classical methods of the 19th and early 20th centuries to the sophisticated and highly selective strategies of the modern era. The enduring presence of the piperidine scaffold in a vast and growing number of pharmaceuticals is a powerful testament to its versatility and utility in drug design. As we look to the future, the continued development of innovative synthetic methodologies and a deeper understanding of the principles of molecular recognition will undoubtedly ensure that the substituted piperidine remains a vital and privileged structure in the ongoing quest to improve human health.

Visualizations

Diagram 1: Historical Timeline of Key Discoveries

Caption: A timeline highlighting key milestones in the discovery and synthesis of substituted piperidines.

Diagram 2: Evolution of Synthetic Methodologies

Caption: An overview of the evolution of synthetic routes to substituted piperidines.

Diagram 3: The Role of the Piperidine Scaffold in Drug Design

Caption: The multifaceted roles of the substituted piperidine scaffold in modern drug design.

References

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. Antipsychotic Drug Development: From Historical Evidence to Fresh Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajchem-a.com [ajchem-a.com]

- 4. The story of antipsychotics: Past and present - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids [researchrepository.ucd.ie]

(R)-3-Methoxypiperidine: A Technical Guide to its Biological Significance and Hypothesized Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

(R)-3-Methoxypiperidine is a chiral heterocyclic compound that has garnered significant attention within the medicinal chemistry landscape. While its primary role to date has been as a versatile chiral building block for the synthesis of complex bioactive molecules, its intrinsic biological activity remains a subject of scientific inquiry. This technical guide provides a comprehensive overview of this compound, delving into its established utility in drug discovery and presenting a hypothesized mechanism of action based on the pharmacological profiles of its derivatives. Furthermore, this document offers detailed experimental protocols for researchers seeking to elucidate its precise biological function, thereby serving as a roadmap for future investigations into this intriguing molecule.

Introduction: The Piperidine Scaffold and the Emergence of this compound

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting the central nervous system (CNS) and other biological systems.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise interactions with biological targets. The introduction of stereochemistry, as in this compound, adds a critical layer of complexity and potential for enhanced selectivity and potency.

This compound has emerged as a valuable intermediate in the synthesis of a diverse array of pharmaceutical agents, including kinase inhibitors for inflammatory diseases and modulators of neurotransmission for neurological disorders.[4] The specific (R)-configuration of the methoxy group at the 3-position provides a key chiral handle for the construction of enantiomerically pure final compounds. While its utility as a synthetic precursor is well-documented, the inherent biological activity of this compound itself is not yet fully characterized. This guide aims to bridge this knowledge gap by proposing a potential mechanism of action and providing the tools for its experimental validation.

Hypothesized Mechanism of Action: Insights from Structural Analogs

Direct studies on the mechanism of action of this compound are scarce. However, by examining the structure-activity relationships (SAR) of its closely related derivatives, we can formulate a hypothesis regarding its potential biological targets. Piperidine derivatives are known to interact with a wide range of receptors in the CNS.

Potential for Monoamine Reuptake Inhibition and 5-HT1A Receptor Modulation

Substituted piperidine ethers have been identified as potent norepinephrine reuptake inhibitors (NRIs) with partial agonist activity at the serotonin 5-HT1A receptor.[5] The core piperidine structure, coupled with an ether linkage, appears to be a key pharmacophore for this dual activity. It is plausible that this compound, as a simple piperidine ether, could exhibit weak to moderate affinity for monoamine transporters (NET, DAT, SERT) and/or 5-HT1A receptors.

Interaction with Dopamine and Sigma Receptors

Derivatives of 3-methoxybenzamide containing a piperazine ring, which shares structural similarities with piperidine, have shown high affinity for dopamine D4 receptors.[6] Furthermore, various piperidine derivatives have been explored as ligands for sigma receptors (σ1 and σ2), which are involved in a variety of cellular functions and are implicated in several neurological and psychiatric disorders. The lipophilic nature of the piperidine ring and the presence of the methoxy group in this compound could facilitate its interaction with these receptor systems.

The following table summarizes the observed activities of various 3-methoxypiperidine derivatives, providing a basis for the hypothesized targets of the parent compound.

| Derivative Class | Target(s) | Observed Activity | Reference |

| Substituted Piperidine Diphenyl Ethers | Norepinephrine Transporter (NET), 5-HT1A Receptor | NRI, 5-HT1A Partial Agonist | [5] |

| N-substituted 3-methoxybenzamides | Dopamine D4 Receptor | High-affinity Ligand | [6] |

| Various Piperidine Analogs | μ Opioid Receptor | Potent Agonists | [7] |

Based on this evidence, a plausible, yet unproven, hypothesis is that this compound may act as a modulator of monoaminergic systems, potentially through weak interactions with transporters and/or receptors.

The following diagram illustrates the hypothesized signaling pathways that could be modulated by this compound.

Caption: Hypothesized interactions of this compound with monoamine transporters and postsynaptic receptors.

A Practical Guide to Elucidating the Mechanism of Action

To move from hypothesis to definitive mechanism, a systematic experimental approach is required. The following sections provide detailed protocols for key in vitro and in vivo assays that are essential for characterizing the pharmacological profile of this compound.

In Vitro Assays: Target Identification and Functional Characterization

-

3.1.1. Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[8][9][10] These assays are crucial for the initial screening of this compound against a panel of CNS targets.

Protocol: Competitive Radioligand Binding Assay for Monoamine Transporters (NET, DAT, SERT)

-

Preparation of Membranes: Prepare cell membranes from cell lines stably expressing the human norepinephrine, dopamine, or serotonin transporter.

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine:

-

50 µL of cell membrane preparation.

-

25 µL of a known radioligand (e.g., [³H]Nisoxetine for NET, [³H]WIN 35,428 for DAT, or [³H]Citalopram for SERT) at a concentration near its Kd.

-

25 µL of varying concentrations of this compound or a reference compound.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer.

-

Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value of this compound by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.

The following diagram outlines the workflow for a competitive radioligand binding assay.

Caption: General workflow for a competitive radioligand binding assay.

-

-

3.1.2. Second Messenger and Functional Assays

Once binding affinity is established, functional assays are necessary to determine whether this compound acts as an agonist, antagonist, or allosteric modulator.

Protocol: cAMP Assay for G-protein Coupled Receptors (e.g., 5-HT1A, D4)

-

Cell Culture: Culture cells stably expressing the receptor of interest.

-

Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound in the presence or absence of a known agonist (e.g., 8-OH-DPAT for 5-HT1A).

-

Forskolin Stimulation: Stimulate the cells with forskolin to induce cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

-

Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) of this compound.

-

In Vivo Behavioral Models: Assessing CNS Effects

In vivo models are crucial for understanding the physiological and behavioral effects of this compound in a whole organism.[11][12][13]

-

3.2.1. Locomotor Activity

Changes in locomotor activity can indicate stimulant or sedative effects. This is a fundamental initial behavioral screen.

Protocol: Open Field Test

-

Apparatus: Use a square arena with infrared beams to track movement.

-

Acclimation: Place the animal (e.g., mouse or rat) in the arena for a 30-minute acclimation period.

-

Administration: Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection).

-

Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes post-injection.

-

Data Analysis: Compare the locomotor activity of the drug-treated group to the vehicle-treated group.

-

-

3.2.2. Models of Depression and Anxiety

If in vitro data suggests interaction with monoaminergic systems, models of depression and anxiety are relevant.

Protocol: Forced Swim Test (for antidepressant-like effects)

-

Apparatus: Use a cylindrical container filled with water.

-

Pre-test: On day one, place the animal in the water for a 15-minute pre-swim.

-

Administration: Administer this compound or a reference antidepressant daily for a set period (e.g., 7-14 days).

-

Test: On the final day, place the animal in the water for a 5-minute test session and record the duration of immobility.

-

Data Analysis: A decrease in immobility time is indicative of an antidepressant-like effect.

-

Conclusion and Future Directions

This compound stands at a crossroads of synthetic utility and untapped biological potential. While its role as a chiral building block is firmly established, its intrinsic mechanism of action in biological systems remains an open and compelling question for researchers. The hypothesized interactions with monoamine transporters and CNS receptors, based on the pharmacology of its derivatives, provide a logical starting point for investigation.

The experimental protocols detailed in this guide offer a comprehensive framework for elucidating the true pharmacological profile of this compound. Through a systematic approach of in vitro screening, functional characterization, and in vivo behavioral analysis, the scientific community can unlock the potential of this intriguing molecule, potentially revealing a novel modulator of CNS function. Future research should also consider investigating its metabolic profile and potential off-target effects to build a complete understanding of its biological significance.

References

- 1. ijnrd.org [ijnrd.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Methoxypiperidine | 4045-29-8 | Benchchem [benchchem.com]

- 5. Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Receptor-Ligand Binding Assays [labome.com]

- 11. medicilon.com [medicilon.com]

- 12. sygnaturediscovery.com [sygnaturediscovery.com]

- 13. pharmaron.com [pharmaron.com]

Spectroscopic and Synthetic Profile of (R)-3-Methoxypiperidine: A Technical Guide for Researchers

Introduction

(R)-3-Methoxypiperidine is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a common motif in a vast array of pharmaceuticals, and the stereochemistry and substitution at the 3-position can profoundly influence biological activity. The methoxy group at the chiral center of this compound makes it a valuable building block for creating complex molecular architectures with specific three-dimensional orientations, crucial for selective interactions with biological targets.

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of this compound. While a complete set of publicly available experimental spectra for this specific enantiomer is not readily found in the literature, this guide will present a detailed analysis based on predicted data, established spectroscopic principles, and known synthetic methodologies. The information herein is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this and related chiral piperidine derivatives.

Molecular Structure and Properties

This compound possesses a piperidine ring with a methoxy group attached to the chiral carbon at the 3-position. Its molecular formula is C₆H₁₃NO, and it has a molecular weight of 115.17 g/mol .

Diagram of this compound Structure

Caption: 2D structure of this compound highlighting the chiral center.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide characteristic signals corresponding to the unique chemical environments of the protons and carbons in the molecule.

Note on Data: The following NMR data are predicted based on established chemical shift principles and analysis of similar 3-substituted piperidine structures. Experimental values may vary depending on the solvent, concentration, and instrument parameters.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the methoxy group, the proton at the chiral center (C3-H), and the methylene protons of the piperidine ring. The diastereotopic nature of the methylene protons on the same carbon atom will likely result in complex splitting patterns.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -OCH₃ | 3.3 - 3.4 | Singlet (s) | N/A |

| C3-H | 3.1 - 3.3 | Multiplet (m) | - |

| C2-Hₐ, C6-Hₐ (axial) | 2.9 - 3.1 | Multiplet (m) | - |

| C2-Hₑ, C6-Hₑ (equatorial) | 2.4 - 2.6 | Multiplet (m) | - |

| C4-H₂, C5-H₂ | 1.4 - 1.9 | Multiplet (m) | - |

| N-H | 1.5 - 2.5 | Broad Singlet (br s) | N/A |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 | 75 - 80 |

| -OCH₃ | 55 - 60 |

| C2, C6 | 45 - 55 |

| C4, C5 | 20 - 30 |

Experimental Protocol for NMR Data Acquisition

This protocol outlines a general procedure for acquiring high-quality NMR spectra of a sample like this compound.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for similar compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required to achieve a good signal-to-noise ratio.

-

2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly valuable.

-

NMR Analysis Workflow

Caption: A typical workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, and C-O functional groups.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H stretch (secondary amine) | 3300 - 3500 | Medium, broad |

| C-H stretch (alkane) | 2850 - 3000 | Strong |

| C-O stretch (ether) | 1070 - 1150 | Strong |

| N-H bend | 1550 - 1650 | Medium |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared and placed in a solution cell.

-

For Attenuated Total Reflectance (ATR)-FTIR, a drop of the sample is placed directly on the ATR crystal.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty spectrometer (or the salt plates/solvent).

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

The instrument software will automatically subtract the background from the sample spectrum to produce the final IR spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data

For this compound, Electron Ionization (EI) would likely lead to significant fragmentation. Electrospray Ionization (ESI) would be a softer ionization technique, likely showing a prominent protonated molecular ion.

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 116.1070 | Protonated molecular ion (expected in ESI-MS) |

| M⁺· | 115.0997 | Molecular ion (expected in EI-MS) |

| [M-CH₃]⁺ | 100.0813 | Loss of a methyl group |

| [M-OCH₃]⁺ | 84.0813 | Loss of the methoxy group |

Experimental Protocol for MS Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent, such as methanol or acetonitrile, typically at a concentration of 1-10 µg/mL.

-

For ESI-MS, a small amount of an acid (e.g., formic acid) is often added to promote protonation.

-

-

Data Acquisition:

-

The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatograph (LC-MS).

-

The instrument parameters (e.g., ionization source voltage, temperatures, and mass range) are optimized to obtain the best signal for the compound.

-

The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge ratios.

-

Synthesis of this compound

The enantioselective synthesis of 3-substituted piperidines is a well-established area of organic chemistry. A common strategy for preparing this compound involves the methylation of a chiral 3-hydroxypiperidine precursor.

General Synthetic Pathway

Caption: A plausible synthetic route to this compound.

Illustrative Synthetic Protocol

The following is a representative, multi-step protocol for the synthesis of this compound, starting from a commercially available chiral precursor.

Step 1: Methylation of (R)-N-Boc-3-hydroxypiperidine

-

To a solution of (R)-N-Boc-3-hydroxypiperidine in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction carefully by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (R)-N-Boc-3-methoxypiperidine.

Step 2: Deprotection of the Boc Group

-

Dissolve the (R)-N-Boc-3-methoxypiperidine from the previous step in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Neutralize the residue with a base (e.g., saturated aqueous sodium bicarbonate solution) and extract the free amine into an organic solvent.

-

Dry the organic layer, filter, and concentrate to yield this compound. Further purification by distillation may be necessary.

Conclusion

The Synthetic Alchemist's Guide to Chiral Piperidines: A Researcher's Handbook

Abstract

The chiral piperidine motif is a cornerstone of modern medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and bioactive natural products.[1][2][3] Its ubiquity drives a continuous quest for innovative and efficient stereoselective synthetic methods. This in-depth technical guide provides a comprehensive overview of key contemporary strategies for the asymmetric synthesis of chiral piperidines. Moving beyond a simple recitation of methods, this document delves into the mechanistic rationale behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed, step-by-step protocols for seminal reactions are provided, alongside visual workflows and comparative data, to create a self-validating and practical resource for the laboratory.

The Privileged Scaffold: Why Chiral Piperidines Matter

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most frequently encountered scaffolds in FDA-approved drugs.[3] The introduction of chirality into this framework dramatically expands its chemical space, allowing for precise three-dimensional interactions with biological targets. This stereochemical control can profoundly influence a molecule's potency, selectivity, pharmacokinetic profile, and even reduce toxicity.[2][4] Consequently, the development of robust and scalable methods for accessing enantiomerically pure piperidines is a paramount objective in organic and medicinal chemistry.[5][6][7] This guide will explore several powerful catalytic asymmetric strategies that have emerged as state-of-the-art.

Catalytic Asymmetric Dearomatization and Functionalization of Pyridines

One of the most atom-economical and elegant approaches to chiral piperidines involves the direct asymmetric functionalization of readily available pyridine precursors. This strategy, however, must overcome the inherent aromatic stability of the pyridine ring.

Chemo-enzymatic Dearomatization

Nature's catalysts, enzymes, offer unparalleled stereoselectivity under mild conditions.[8] A powerful chemo-enzymatic cascade approach has been developed for the asymmetric dearomatization of activated pyridines to prepare substituted piperidines with precise stereochemistry.[8] This method often involves an initial chemical reduction of the pyridine to a non-aromatic intermediate, which is then acted upon by a sequence of enzymes.

A key transformation in this area involves a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines.[8]

Experimental Protocol: Chemo-Enzymatic Synthesis of a Chiral 3-Substituted Piperidine [1][8]

-

Activation and Reduction: To a solution of the starting pyridine (1.0 mmol) in methanol (5 mL) at 0 °C, add sodium borohydride (NaBH₄) (1.5 mmol) portion-wise. Stir the reaction for 1 hour at room temperature.

-

Work-up: Remove the solvent under reduced pressure. Partition the residue between water (10 mL) and dichloromethane (CH₂Cl₂) (10 mL). Extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude tetrahydropyridine (THP). This intermediate is often used in the next step without further purification.

-

Biocatalytic Cascade: In a suitable buffer, the crude THP is subjected to a one-pot cascade reaction involving an amine oxidase and an ene imine reductase (EneIRED) to yield the desired chiral piperidine. The specific enzymes and reaction conditions are highly dependent on the substrate.[8]

Logical Workflow: Chemo-Enzymatic Dearomatization

Caption: Chemo-enzymatic dearomatization workflow.

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

A powerful metal-catalyzed approach involves a rhodium-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids with activated pyridine derivatives.[9][10][11] This method provides 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity, which can then be reduced to the corresponding chiral piperidines.[9][10]

This three-step process typically involves:

-

Partial reduction of the pyridine.

-

Rh-catalyzed asymmetric carbometalation.

Asymmetric Cycloaddition Strategies

Cycloaddition reactions offer a powerful means to construct the piperidine ring with multiple stereocenters in a single step.

Phosphine-Catalyzed [4+2] Annulation of Imines with Allenes

Pioneered by Kwon, the phosphine-catalyzed [4+2] annulation of imines with allenes provides a direct route to functionalized piperidines.[5] The development of chiral phosphine catalysts has rendered this reaction highly enantioselective, furnishing a diverse array of piperidine derivatives with excellent stereocontrol.[5] A C2-symmetric chiral phosphepine has been shown to be a particularly effective catalyst for this transformation.[5]

Reaction Mechanism Overview

The proposed mechanism involves the nucleophilic addition of the phosphine to the allene, generating a zwitterionic intermediate. This intermediate then undergoes a [4+2] cycloaddition with the imine, followed by catalyst turnover to release the piperidine product.

Logical Relationship: Catalytic [4+2] Annulation

Caption: Key components of the catalytic [4+2] annulation.

Rhodium(I)-Catalyzed [2+2+2] Cycloaddition

An enantioselective rhodium(I)-catalyzed [2+2+2] cycloaddition has been developed, which uniquely employs a cleavable tether.[12][13] This strategy allows for the construction of polysubstituted piperidines from an alkyne, an alkene, and an isocyanate, where two of the components are linked.[12] Cleavage of the tether post-cycloaddition reveals the desired piperidine scaffold. This method demonstrates good yields and high enantioselectivity across a range of substrates.[13]

Organocatalytic Domino Reactions

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of often expensive and toxic metals. Domino or cascade reactions, in particular, enable the rapid construction of molecular complexity from simple starting materials.

Domino Michael Addition/Aminalization